2-Cyano-4-nitrobenzamide
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Overview
Description
2-Cyano-4-nitrobenzamide is an organic compound with the molecular formula C8H5N3O3 It is a derivative of benzamide, characterized by the presence of both cyano and nitro functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with cyanamide under specific conditions. One common method includes the use of a catalyst such as tetrabutoxytitanium and boric acid, with the reaction occurring in a temperature range of 160 to 185°C in trichlorobenzene . Another approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The use of green chemistry principles, such as employing reusable catalysts and reducing reaction times, is a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of 2-amino-4-nitrobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Cyano-4-nitrobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
Comparison: 2-Cyano-4-nitrobenzamide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C8H5N3O3 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
2-cyano-4-nitrobenzamide |
InChI |
InChI=1S/C8H5N3O3/c9-4-5-3-6(11(13)14)1-2-7(5)8(10)12/h1-3H,(H2,10,12) |
InChI Key |
NEVUKRFUZGSYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)N |
Origin of Product |
United States |
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